1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine
CAS No.: 2197487-76-4
Cat. No.: VC6723686
Molecular Formula: C17H22N4O2S
Molecular Weight: 346.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2197487-76-4 |
|---|---|
| Molecular Formula | C17H22N4O2S |
| Molecular Weight | 346.45 |
| IUPAC Name | 1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)-4-(triazol-2-yl)piperidine |
| Standard InChI | InChI=1S/C17H22N4O2S/c22-24(23,17-6-5-14-3-1-2-4-15(14)13-17)20-11-7-16(8-12-20)21-18-9-10-19-21/h5-6,9-10,13,16H,1-4,7-8,11-12H2 |
| Standard InChI Key | ODROXSGJPDYCSN-UHFFFAOYSA-N |
| SMILES | C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCC(CC3)N4N=CC=N4 |
Introduction
Synthesis Approaches
The synthesis of such compounds typically involves multiple steps, including the formation of the sulfonyl linkage and the introduction of the triazole ring. Common methods might involve:
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Sulfonylation: The reaction of tetrahydronaphthalene with chlorosulfonyl isocyanate or similar reagents to form the sulfonyl chloride, which can then react with piperidine.
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Triazole Formation: This could involve a click chemistry approach using azides and alkynes to form the triazole ring.
Biological Activities
Compounds with similar structures, such as those containing sulfonyl and triazole moieties, have shown potential in various biological activities, including antimicrobial and anticancer properties. The presence of a triazole ring, in particular, is known to enhance biological activity due to its ability to participate in hydrogen bonding and π-π stacking interactions with biological targets.
Research Implications
While specific research on 1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine is limited, compounds with similar structural features are of interest for their potential therapeutic applications. Further studies could focus on synthesizing this compound and evaluating its biological activities, which might include antimicrobial, anticancer, or other pharmacological effects.
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